molecular formula C9H15N3O2S2 B6435101 N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide CAS No. 2549004-06-8

N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B6435101
CAS No.: 2549004-06-8
M. Wt: 261.4 g/mol
InChI Key: GJAMPAAGATWDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide is a sulfonamide derivative featuring a pyrrolidine core substituted with a thiazole heterocycle. Structural characterization of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S2/c1-11(16(2,13)14)8-3-5-12(7-8)9-10-4-6-15-9/h4,6,8H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAMPAAGATWDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=CS2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.

    Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable linker, such as a sulfonamide group, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or pyrrolidine rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, while the pyrrolidine ring may enhance binding affinity. The sulfonamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

The primary analog identified is N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide (Patent EP 2 402 347 A1) . Below is a comparative analysis:

Table 1: Structural and Inferred Pharmacological Properties
Feature Target Compound (Thiazole Derivative) Patent Compound (Thienopyrimidine-Morpholine Derivative)
Core Structure Pyrrolidine-thiazole Pyrrolidine-thieno[3,2-d]pyrimidine
Key Substituents 1,3-Thiazol-2-yl 2-Methyl-4-morpholin-4-yl-thienopyrimidin-6-ylmethyl
Heterocyclic Motifs Thiazole (5-membered, sulfur/nitrogen) Thienopyrimidine (fused 6+6-membered, sulfur/nitrogen) + morpholine
Solubility (Inferred) Moderate (thiazole may reduce hydrophilicity) Likely enhanced (morpholine improves aqueous solubility)
Biological Target (Inferred) Potential kinase or protease inhibition Likely kinase inhibition (thienopyrimidine scaffold common in kinase inhibitors)
Synthetic Route Not specified in evidence Suzuki coupling with boronate ester (General Procedure A)

Structural Differences and Implications

Heterocyclic Substituents: The thiazole group in the target compound is smaller and less planar than the thienopyrimidine-morpholine moiety in the patent compound. This difference may influence binding pocket compatibility in biological targets. Thiazoles often participate in hydrogen bonding and π-stacking, whereas thienopyrimidines are associated with broader kinase inhibition profiles . The morpholine group in the patent compound likely enhances solubility and metabolic stability, a common strategy in drug design.

In contrast, the thiazole’s compact structure may favor selectivity for specific targets.

Synthetic Accessibility :

  • The patent compound’s synthesis involves a Suzuki-Miyaura coupling, a robust method for introducing aromatic boronates. The target compound’s synthesis might require alternative strategies, such as cyclocondensation for thiazole formation .

Pharmacological Considerations (Inferred)

  • Target Affinity: Thienopyrimidine derivatives are well-documented in kinase inhibitors (e.g., PI3K, EGFR), suggesting the patent compound may have broader therapeutic applications. The thiazole derivative’s smaller structure could favor niche targets like carbonic anhydrases or bacterial enzymes.
  • Metabolic Stability : Morpholine’s electron-rich oxygen may reduce CYP450-mediated metabolism in the patent compound, whereas the thiazole’s sulfur could lead to alternate metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.